molecular formula C12H18N2O3S B6639435 N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide

Cat. No. B6639435
M. Wt: 270.35 g/mol
InChI Key: KMEKILVYKPMGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. It is a synthetic compound that has been extensively researched due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also has antioxidant properties, which may help to protect cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also has antioxidant properties, which may help to protect cells from oxidative damage. In addition, it has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide is that it is a synthetic compound, which means that it can be easily produced in large quantities. It is also stable and has a long shelf life, which makes it suitable for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.

Future Directions

There are a number of future directions for research on N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide. One area of research is the development of more potent analogs of the compound, which may have greater therapeutic potential. Another area of research is the investigation of its efficacy in animal models of neurodegenerative diseases. Finally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide is a multi-step process that involves the reaction of 2-bromo-3-hydroxypropylmorpholine with thiophene-3-carboxylic acid. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using NMR and mass spectrometry.

Scientific Research Applications

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c15-11(8-14-2-4-17-5-3-14)7-13-12(16)10-1-6-18-9-10/h1,6,9,11,15H,2-5,7-8H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEKILVYKPMGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-morpholin-4-ylpropyl)thiophene-3-carboxamide

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